N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
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Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Reactions : Naphthalene dioxygenase (NDO), a component of certain bacterial strains like Pseudomonas sp., has been studied for its ability to oxidize various aromatic compounds. This enzymatic activity involves reactions such as benzylic monooxygenation and dioxygen-dependent alcohol oxidation. NDO's capability to transform compounds like toluene and ethylbenzene into products like benzyl alcohol and benzaldehyde has significant implications for environmental biotechnology and bioremediation (Lee & Gibson, 1996).
Organic Light Emitting Devices (OLEDs) : Twisted dihydrobenzodioxin phenanthroimidazole derivatives, including structures related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl), have been explored for use in non-doped blue organic light-emitting devices. These compounds demonstrate the potential for high-efficiency OLEDs with applications in display technology (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).
Chemical Synthesis and Reactions : The reaction of naphthalene derivatives with cyanide ions under specific conditions has been examined. For instance, naphthalene-2,3-dicarbaldehyde reacts with cyanide to produce unique crystalline products. Understanding these reactions is crucial in organic synthesis, including the development of new compounds and materials (McGill, Swearingen, Drew, Rasley, & Green, 2005).
Photophysical Characterization : Studies on organotin compounds derived from Schiff bases, which include naphthalene-related structures, have revealed their potential in organic light-emitting diodes (OLEDs). The photophysical properties of these compounds, such as quantum yields and lifetimes, are key to their application in OLED technology and display systems (García-López et al., 2014).
Oxidation Reactions in Organic Chemistry : The oxidation of N-naphthylhydroxylamines to nitrosonaphthols by air has been investigated. Such reactions are important in the field of organic chemistry, contributing to the understanding of oxidation mechanisms and the development of new synthetic pathways (Manson, 1974).
Environmental Science : The study of polychlorinated naphthalenes and their environmental effects is crucial. These compounds are structurally similar to other polychlorinated hydrocarbons and have significant implications for environmental health and safety (Blankenship et al., 2000).
Biodegradation of Hydrocarbons : Research on Pseudomonas sp. strain PP2 has shown its efficiency in metabolizing phenanthrene, a polycyclic aromatic hydrocarbon. This is relevant for bioremediation and environmental cleanup, as it demonstrates the potential of certain bacteria in degrading harmful pollutants (Prabhu & Phale, 2003).
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-19(18-7-3-5-15-4-1-2-6-17(15)18)10-11-24-22(27)23(28)25-16-8-9-20-21(14-16)30-13-12-29-20/h1-9,14,19,26H,10-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNQMMRSCGSJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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